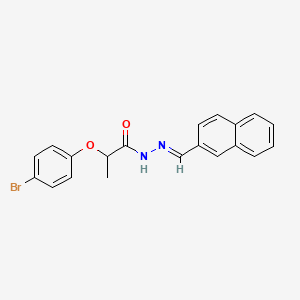
2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPP belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been shown to exhibit anticancer, antifungal, and antiviral activities. 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been shown to have herbicidal and insecticidal activities. In materials science, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been studied for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide is not fully understood. However, studies have suggested that 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide may exert its biological activities by inhibiting the activity of various enzymes and proteins. For example, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide have been extensively studied. In cancer cells, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of cancer cell death. 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has also been shown to inhibit the growth of various fungi and viruses. In plants, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has been shown to inhibit the activity of photosystem II, which is essential for photosynthesis. 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be easily modified to obtain derivatives with improved biological activities. However, 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide also has some limitations. It has low solubility in water, which can make it difficult to use in biological assays. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide. One area of research is the development of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide derivatives with improved biological activities. Another area of research is the study of the mechanism of action of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide and its derivatives. This could lead to the identification of new targets for drug development. Finally, the use of 2-(4-bromophenoxy)-N'-(2-naphthylmethylene)propanohydrazide in the synthesis of novel materials with unique properties could have important applications in materials science.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(25-19-10-8-18(21)9-11-19)20(24)23-22-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-14H,1H3,(H,23,24)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSFBJJFUKEOG-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



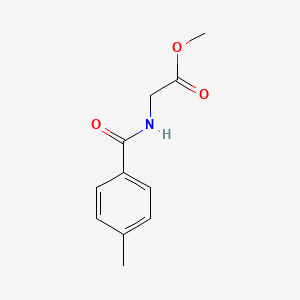


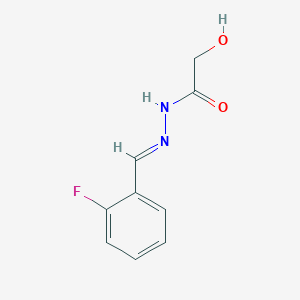
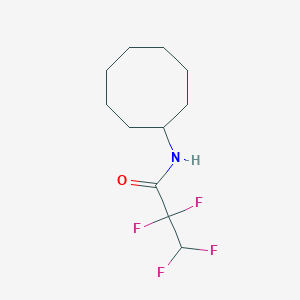
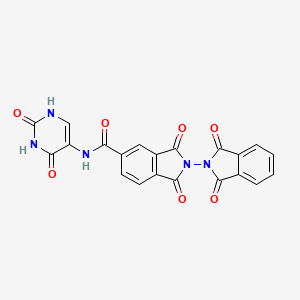
![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
![methyl 2-{5'-[(phenylimino)methyl]-2,2'-bithien-5-yl}-4-quinolinecarboxylate](/img/structure/B3862614.png)
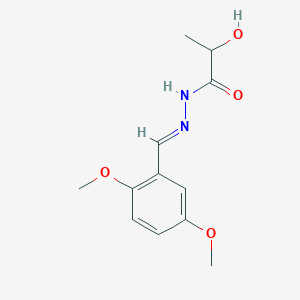
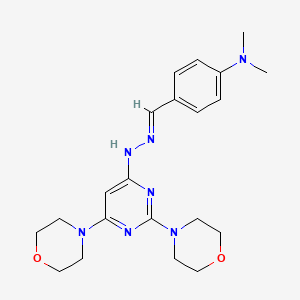
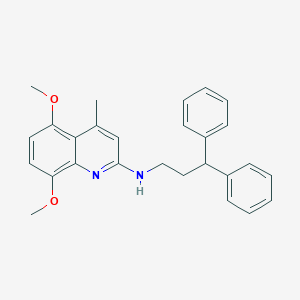
![N'-[4-(methylthio)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3862640.png)
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide](/img/structure/B3862648.png)
